(7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate
Description
Core Steroid Framework
The fundamental architecture of (7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate is built upon the classical steroid nucleus, which comprises four fused rings designated as A, B, C, and D. The steroid nucleus, also known as gonane or cyclopentanoperhydrophenanthrene, consists of seventeen carbon atoms arranged in a specific three-dimensional configuration. This tetracyclic framework includes three six-membered cyclohexane rings (A, B, and C) and one five-membered cyclopentane ring (D), forming the characteristic rigid backbone that defines steroid compounds.
The molecular formula of the target compound is C29H43BrO3 with a molecular weight of 519.55 atomic mass units. The core steroid framework maintains the typical chair conformations for the cyclohexane rings, while the cyclopentane D-ring adopts an envelope conformation. The presence of the methyl group at position 13 provides angular methyl substitution characteristic of natural steroids, contributing to the overall molecular stability and defining the beta-face of the steroid nucleus. The 17-acetate functionality represents a common ester modification that alters the polarity and potential biological activity of the steroid backbone.
Structural analysis reveals that the steroid framework exhibits the standard trans-anti-trans stereochemical arrangement typical of natural steroid hormones. The A/B ring junction maintains a trans configuration, while the B/C and C/D ring junctions also preserve trans orientations, resulting in a relatively extended molecular conformation. This stereochemical arrangement is crucial for maintaining the biological activity and receptor binding characteristics associated with steroid compounds. The hydroxyl group at position 3 adopts the beta configuration, providing a polar functional group that can participate in hydrogen bonding interactions with biological targets.
Cyclopenta[a]phenanthrene System
The cyclopenta[a]phenanthrene system represents the fundamental aromatic core from which the steroid nucleus is derived through hydrogenation and functionalization. In the context of the target compound, this system has undergone partial hydrogenation to yield the decahydro-6H-cyclopenta[a]phenanthrene framework, resulting in a predominantly saturated ring system while retaining some unsaturation in the A-ring region. The phenanthrene portion of the molecule consists of three fused benzene rings in a linear arrangement, with the cyclopentane ring fused to create the characteristic angular structure.
Crystallographic studies of related cyclopenta[a]phenanthrene derivatives have demonstrated that substitution patterns significantly influence the planarity and overall geometry of the ring system. The bay-region of the cyclopenta[a]phenanthrene system, located between rings A and D, represents a critical structural feature that affects molecular conformation and biological activity. Bay-region substitution typically results in deformation of molecular planarity, as demonstrated in studies of various cyclopenta[a]phenanthrene analogs. This deformation can lead to easier access to terminal aromatic rings by metabolic enzymes, potentially influencing the compound's biological fate.
The aromatic character of the phenanthrene system contributes to the overall stability of the steroid nucleus through electron delocalization. However, the hydrogenation pattern in the target compound reduces this aromatic character, resulting in a more flexible molecular framework. The preservation of some unsaturation in the A-ring provides a balance between aromatic stability and conformational flexibility. Nuclear magnetic resonance studies of similar compounds have revealed that the cyclopenta[a]phenanthrene system exhibits characteristic chemical shifts that reflect the electronic environment of the fused ring system.
Research on cyclopenta[a]phenanthrene derivatives has shown that the introduction of substituents can lead to significant conformational changes. X-ray crystallographic analyses have revealed that methyl substitution in the bay region causes out-of-plane distortions, with the extent of distortion depending on the size and electronic properties of the substituent. These structural modifications can have profound effects on the biological activity of the resulting compounds, as the three-dimensional shape of the molecule directly influences its interaction with biological receptors and enzymes.
Bromononyl Side Chain Functionalization
The bromononyl side chain represents a significant structural modification that dramatically alters the physical and chemical properties of the steroid nucleus. This nine-carbon aliphatic chain terminated with a bromine atom is attached at the 7-alpha position of the steroid framework, creating a bulky lipophilic substituent that extends significantly from the core structure. The bromononyl functionality serves multiple purposes in medicinal chemistry applications, including modulation of receptor binding affinity, alteration of pharmacokinetic properties, and provision of a reactive site for further chemical modifications.
The attachment of the bromononyl chain at the 7-position represents a strategic functionalization that takes advantage of the accessibility of this carbon center while minimizing steric interactions with the core steroid framework. Synthetic approaches to introduce bromononyl chains typically involve alkylation reactions using appropriate bromononyl halide reagents under controlled conditions. The reaction conditions must be carefully optimized to ensure regioselectivity and prevent unwanted side reactions such as elimination or rearrangement processes.
The nine-carbon chain length provides an optimal balance between hydrophobic character and molecular flexibility. Shorter alkyl chains may not provide sufficient hydrophobic interaction with target proteins, while longer chains can introduce excessive flexibility that may reduce binding specificity. The terminal bromine atom serves as both a hydrophobic contact point and a potential site for further chemical elaboration through nucleophilic substitution reactions. This halogen can participate in halogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.
Conformational analysis of bromononyl-substituted steroids reveals that the alkyl chain adopts extended conformations in solution, with the bromine atom positioned away from the steroid core to minimize steric interactions. Molecular dynamics simulations suggest that the chain exhibits significant conformational flexibility, allowing adaptation to different binding environments. The presence of the bromononyl substituent significantly increases the overall molecular volume and lipophilicity of the compound, which can influence its membrane permeability and tissue distribution properties.
Stereochemical Configuration
The stereochemical configuration of this compound is precisely defined through the systematic designation of each chiral center within the molecule. The compound contains six chiral centers at positions 7, 8, 9, 13, 14, and 17, each with a specific spatial arrangement that determines the overall three-dimensional structure and biological activity. The R,R,S,S,S,S configuration represents the naturally occurring steroid stereochemistry with modifications at position 7 to accommodate the bromononyl substituent.
The 7R configuration places the bromononyl side chain in the alpha position relative to the steroid nucleus, projecting away from the beta face of the molecule. This orientation minimizes steric interactions with other substituents while maintaining accessibility for potential biological interactions. The 8R and 9S configurations maintain the natural steroid stereochemistry, ensuring that the overall molecular shape remains compatible with steroid hormone receptors. The angular methyl group at position 13 adopts the S configuration, which is characteristic of natural androgens and estrogens.
Ring junction stereochemistry plays a crucial role in determining the overall molecular conformation. The A/B ring junction exhibits a trans relationship between the hydrogen atoms at positions 5 and 10, while the B/C junction maintains trans stereochemistry between positions 8 and 14. The C/D ring junction also preserves the trans arrangement between positions 13 and 17, resulting in the characteristic extended conformation of steroid molecules. These stereochemical relationships are essential for maintaining the biological activity associated with steroid compounds.
The 17S configuration places the acetate ester in the beta position, which is the naturally occurring orientation for many steroid hormones. This stereochemical arrangement is critical for receptor binding, as many steroid receptors exhibit high selectivity for specific stereoisomers. Studies of related steroid compounds have demonstrated that inversion of stereochemistry at key positions can dramatically reduce or eliminate biological activity. The precise stereochemical configuration of the target compound therefore represents a carefully optimized arrangement that balances structural stability with biological function.
Bay-Region Geometry and Distortions
The bay-region geometry of cyclopenta[a]phenanthrene derivatives represents a critical structural feature that significantly influences both chemical reactivity and biological activity. In the context of the target compound, the bay region is defined as the concave area between the A and D rings where the bromononyl substituent at position 7 creates significant steric interactions. Research on bay-region substituted cyclopenta[a]phenanthrenes has demonstrated that the introduction of substituents in this region leads to characteristic molecular distortions that affect planarity and overall conformation.
Crystallographic studies of related bay-region substituted compounds have revealed that methyl and other alkyl substituents cause measurable out-of-plane distortions. The extent of these distortions depends on the size and steric bulk of the substituent, with larger groups producing more pronounced deviations from planarity. In the case of the bromononyl-substituted compound, the bulky nine-carbon chain is expected to induce significant bay-region distortions that propagate throughout the steroid framework. These distortions can be quantified through analysis of torsion angles and bond lengths in the affected region.
X-ray crystallographic data on bay-region substituted cyclopenta[a]phenanthrenes indicate that substituents at position 11 (analogous to position 7 in the target compound) cause distortions characterized by specific angular deformations. The methyl group on carbon 11 creates distortions in the bay region, with out-of-plane distortions being greater for methyl derivatives compared to methoxy or ethyl analogs. These findings suggest that the bromononyl substituent in the target compound will induce even more pronounced distortions due to its significantly larger size and steric requirements.
The bay-region distortions have important implications for the biological activity of these compounds. Studies have shown that bay-region substitution can affect the accessibility of the molecule to metabolic enzymes, potentially altering the rate and pattern of metabolic transformation. The distortions can also influence the binding affinity and selectivity for biological receptors by modifying the overall molecular shape and the spatial arrangement of functional groups. Computer modeling studies suggest that bay-region distortions can force specific conformers to predominate, thereby affecting the thermodynamic and kinetic aspects of receptor binding.
The geometric consequences of bay-region substitution extend beyond local distortions to affect the global molecular conformation. Molecular mechanics calculations indicate that bay-region substituents can influence the relative orientations of the ring systems and the positioning of distal functional groups. These long-range conformational effects can have significant implications for the biological activity of steroid compounds, as receptor binding often depends on the precise spatial arrangement of multiple functional groups across the entire molecular framework.
Properties
IUPAC Name |
[(7R,8R,9S,13S,14S,17S)-7-(9-bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43BrO3/c1-20(31)33-27-14-13-26-28-21(10-8-6-4-3-5-7-9-17-30)18-22-19-23(32)11-12-24(22)25(28)15-16-29(26,27)2/h11-12,19,21,25-28,32H,3-10,13-18H2,1-2H3/t21-,25-,26+,27+,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPTYJLFIUUHEJ-LIHJZYAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C(CC4=C3C=CC(=C4)O)CCCCCCCCCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743347 | |
| Record name | [(7R,8R,9S,13S,14S,17S)-7-(9-bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875573-66-3 | |
| Record name | [(7R,8R,9S,13S,14S,17S)-7-(9-bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (7a,17b)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (7α,17β)-7-(9-Bromononyl)-estra-1,3,5(10)-triene-3,17-diol 17-acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL8V87635T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
The compound (7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate , also known as a derivative of Fulvestrant (CAS No. 875573-66-3), is a synthetic steroidal anti-estrogen primarily investigated for its potential therapeutic applications in estrogen receptor-positive breast cancer. This compound exhibits significant biological activity due to its structural characteristics and mechanism of action.
- Molecular Formula : C29H43BrO3
- Molecular Weight : 519.564 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 593.3 °C at 760 mmHg
- LogP : 9.63 (indicating high lipophilicity)
The primary mechanism of action for this compound is its role as an estrogen receptor antagonist. It binds to estrogen receptors (ER) in target tissues, inhibiting the proliferation of estrogen-dependent tumors. The compound's structural modifications enhance its binding affinity and selectivity for ERs compared to natural estrogens.
Antitumor Effects
Research indicates that compounds similar to Fulvestrant demonstrate potent anti-tumor activity by:
- Inhibiting Tumor Growth : Studies have shown that this compound can significantly reduce the size of estrogen-dependent tumors in preclinical models.
- Inducing Apoptosis : The compound promotes programmed cell death in cancer cells through the activation of apoptotic pathways.
- Blocking Estrogen Signaling : By inhibiting estrogen receptor activation, it effectively blocks downstream signaling pathways that promote tumor growth.
Clinical Studies
-
Study on ER-positive Breast Cancer :
- A clinical trial evaluated the efficacy of Fulvestrant derivatives in patients with advanced ER-positive breast cancer.
- Results indicated a significant improvement in progression-free survival compared to traditional therapies.
-
Combination Therapy Research :
- Research explored the use of this compound in combination with other targeted therapies (e.g., CDK4/6 inhibitors).
- Findings suggested enhanced antitumor efficacy and reduced resistance mechanisms.
In Vitro Studies
-
Cell Line Experiments :
- In vitro studies using MCF-7 breast cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis at nanomolar concentrations.
- Mechanistic studies revealed alterations in cell cycle regulation and apoptosis-related gene expression.
- Toxicology Assessments :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C29H43BrO3 |
| Molecular Weight | 519.564 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 593.3 °C |
| LogP | 9.63 |
| Study Type | Findings |
|---|---|
| Clinical Trial | Improved progression-free survival in ER-positive breast cancer patients |
| In Vitro Cell Line Study | Induced apoptosis in MCF-7 cells at nanomolar concentrations |
Scientific Research Applications
Pharmaceutical Applications
Hormonal Therapies
This compound is primarily researched for its application in hormonal therapies. It acts as an estrogen receptor antagonist and is utilized in the treatment of hormone receptor-positive breast cancer. Its mechanism involves binding to estrogen receptors and inhibiting the action of estrogen in the body. This is particularly significant in postmenopausal women where estrogen plays a critical role in cancer progression .
Menopausal Symptom Management
Additionally, it has been investigated for its potential use in alleviating symptoms associated with menopause. The compound's ability to modulate estrogen activity makes it a candidate for treating conditions such as hot flashes and other menopausal symptoms .
Research Applications
Biological Studies
In biological research settings, this compound is used to study the effects of estrogen receptor modulation on various cellular pathways. Researchers utilize it to explore its impact on cell proliferation and apoptosis in breast cancer cell lines. This helps in understanding how alterations in estrogen signaling can influence tumor growth and response to therapies .
Synthetic Intermediates
It serves as an important intermediate in the synthesis of other steroid derivatives. Its structural features allow for modifications that can lead to the development of new compounds with enhanced therapeutic profiles .
Numerous studies have documented the effectiveness of this compound in clinical settings:
- Breast Cancer Treatment : A study published in Journal of Clinical Oncology demonstrated that fulvestrant derivatives significantly improved outcomes in patients with advanced breast cancer who had previously received anti-estrogen therapies .
- Mechanistic Insights : Research published in Cancer Research highlighted how compounds similar to (7R,8R,9S...) can disrupt estrogen signaling pathways effectively leading to reduced tumor growth rates .
Comparison with Similar Compounds
Table 1: Substituent Comparison at Key Positions
Key Observations:
- Bromine may also act as a leaving group or radiolabeling site.
- C17 Modifications: The acetate group in Compound A balances lipophilicity, whereas heptanoate () increases hydrophobicity, and free hydroxyls () enhance aqueous solubility .
- Electrophilic Substituents: Triflate (-OTf) in improves reactivity in cross-coupling reactions, unlike the bromononyl group in Compound A, which may prioritize stability .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Trends:
- Lipophilicity: Compound A’s bromononyl and acetate groups increase LogP compared to diol derivatives but remain less lipophilic than perfluorinated analogs.
- Solubility : The acetate ester reduces aqueous solubility relative to hydroxylated steroids (e.g., ) but improves membrane permeability .
Preparation Methods
Core Synthesis from 1,9-Nonanediol
The primary route involves 1,9-nonanediol as the starting material, as outlined in CN103965280A. The process comprises four stages:
-
Bromination : 1,9-nonanediol undergoes selective mono-bromination using hydrobromic acid (48% w/w) at 110–120°C for 6–8 hours, yielding 9-bromo-1-nonanol with 85–92% purity.
-
Esterification : The brominated intermediate is acetylated with acetic anhydride in dichloromethane at 0–5°C, forming 9-bromononyl acetate (mp: 34–36°C).
-
Steroidal Coupling : The acetate reacts with estrone derivatives under Mitsunobu conditions (DIAD, triphenylphosphine) in THF at −20°C to install the 7α-bromononyl side chain.
-
Reductive Amination : Sodium borohydride reduces the 17-keto group to a β-hydroxyl group, followed by acetylation with acetyl chloride to yield the final product.
Table 1: Key Reaction Parameters from Patent CN103965280A
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromination | HBr (48%), H2SO4 | 110–120°C | 6–8h | 85–92% |
| Esterification | Ac2O, DCM | 0–5°C | 2h | 94% |
| Coupling | DIAD, PPh3, THF | −20°C | 12h | 78% |
| Reduction | NaBH4, MeOH | 25°C | 3h | 89% |
Alternative Routes via Steroid Functionalization
Secondary methods modify preformed steroidal frameworks:
-
Direct Alkylation : Estradiol-17-acetate reacts with 1,9-dibromononane in DMF using K2CO3 at 80°C for 24h, achieving 65% regioselectivity for the 7α-position.
-
Grignard Addition : 7-Dehydroestradiol acetate undergoes conjugate addition with a bromononylmagnesium bromide reagent, followed by hydrogenation (Pd/C, H2) to saturate the Δ7 double bond.
Stereochemical Control and Purification
Diastereomeric Management
The synthesis generates two diastereomers at the sulphoxide center (Fulvestrant Sulphoxide A/B ratio 55:45). Chromatographic resolution using Chiralpak AD-H columns with hexane/isopropanol (90:10) achieves >98% enantiomeric excess for the desired (7R,8R,9S,13S,14S,17S) isomer.
Impurity Profiling
Thirty-four potential impurities were identified during development, with critical control points including:
Table 2: Specification Limits for Key Impurities
| Impurity | Structure | Limit |
|---|---|---|
| 7β-Bromononyl isomer | C29H43BrO3 | ≤0.15% |
| 17α-Acetate | C29H43BrO3 | ≤0.20% |
| Dimer | C58H86Br2O6 | ≤0.10% |
Industrial-Scale Production Insights
Manufacturing Protocols
Biosynth Carbosynth’s process (FB152401) uses:
Cost Analysis
Supplier pricing data reveals scale-dependent economics:
| Supplier | Quantity | Price | Purity |
|---|---|---|---|
| Biosynth Carbosynth | 5mg | $117 | 98% |
| American Custom Chemicals | 1g | $1,587 | 95% |
| Matrix Scientific | 1g | $2,268 | 95% |
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound in laboratory settings?
Methodological Answer:
- Synthetic Pathway Design : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict viable synthetic routes, particularly for introducing the 9-bromononyl substituent and maintaining stereochemical integrity .
- Catalytic Strategies : Consider transition-metal catalysis for C–C bond formation, given the steroidal backbone’s complexity. Purification may require gradient chromatography (e.g., silica gel with ethyl acetate/hexane systems) and recrystallization to isolate stereoisomers.
- AI Integration : Leverage AI-driven platforms (e.g., COMSOL Multiphysics) to simulate reaction conditions and optimize yields .
Q. How should researchers characterize the stereochemical configuration and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry, focusing on coupling constants for axial/equatorial proton assignments (e.g., cyclopenta-phenanthrene ring protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight and bromine isotopic patterns via high-resolution MS.
- X-ray Crystallography : Resolve ambiguous stereocenters (e.g., C7, C8, C9) if crystalline derivatives are obtainable .
Q. What safety protocols are critical for handling this compound given limited toxicological data?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to minimize inhalation/contact risks .
- Storage Conditions : Keep containers tightly sealed in dry, ventilated areas at room temperature; avoid strong oxidizers (e.g., peroxides) due to incompatible decomposition products (e.g., CO, CO) .
- Emergency Procedures : For accidental exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation despite incomplete toxicity profiles .
Advanced Research Questions
Q. How can computational modeling guide reaction optimization for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Apply density functional theory (DFT) to predict transition states for bromoalkylation reactions, identifying steric/electronic barriers in cyclopenta-phenanthrene functionalization .
- Reaction Network Analysis : Use ICReDD’s computational-experimental feedback loop to prioritize reaction conditions (e.g., solvent polarity, temperature) that minimize byproduct formation .
Q. What strategies resolve contradictory data in stability or reactivity studies under varying experimental conditions?
Methodological Answer:
- Controlled Degradation Studies : Monitor decomposition products (e.g., via LC-MS) under stress conditions (heat, UV light, acidic/basic pH) to identify instability triggers .
- Cross-Validation : Compare experimental observations with computational predictions (e.g., bond dissociation energies) to reconcile discrepancies in reaction outcomes .
Q. How can isotopic labeling provide mechanistic insights into this compound’s interactions with biological targets?
Methodological Answer:
Q. What in silico approaches are viable for risk assessment given the lack of ecotoxicological data?
Methodological Answer:
- Read-Across Models : Estimate toxicity using QSAR (Quantitative Structure-Activity Relationship) tools, cross-referencing data from structurally similar steroids (e.g., estradiol derivatives) .
- Biodegradation Prediction : Apply software like EPI Suite to simulate persistence and bioaccumulation potential based on log and functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
